N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxybenzoyl group, a benzofuran group, and a thiophene carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups . The benzofuran and thiophene rings are likely to contribute significantly to the compound’s chemical properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of the carboxamide group could make it a potential participant in various condensation reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the methoxy group could increase its solubility in certain solvents.Scientific Research Applications
Inhibition of Cell Adhesion Molecules
Research has shown that certain compounds, including those similar to N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide, can inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells. This inhibition can decrease the adherence of neutrophils to activated endothelial cells, thus potentially reducing inflammation. For example, PD 144795, a compound with a similar structure, demonstrated oral activity in various inflammation models, mainly due to its action on the S-enantiomer (Boschelli et al., 1995).
Synthesis of Novel Anti-inflammatory Compounds
Another study explored the synthesis of novel compounds derived from visnagenone and khellinone, resulting in derivatives like 4-methoxy-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide. These compounds were evaluated for their anti-inflammatory and analgesic properties, showing significant COX-1/COX-2 inhibition and comparable activity to standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).
Neuroprotective Activity
A series of 5-aroylindolyl-substituted hydroxamic acids, including a compound with a similar structure to this compound, demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This inhibition leads to decreased phosphorylation and aggregation of tau proteins, showing potential as a treatment for neurodegenerative diseases like Alzheimer's. The compound also exhibited neuroprotective activity by triggering ubiquitination and showed promising results in animal models for ameliorating impaired learning and memory (Lee et al., 2018).
Future Directions
Mechanism of Action
- Free Radical Bromination : The compound can undergo free radical bromination at the benzylic position. N-bromosuccinimide (NBS) is commonly used for this purpose .
- Nucleophilic Substitution : The benzylic position can also participate in nucleophilic substitution reactions, either SN1 or SN2, depending on the specific conditions .
- Aromatic Stabilization : Unlike the ring itself, the benzylic position lacks aromatic stabilization, making it more amenable to substitution reactions .
Mode of Action
If you have any additional questions or need further clarification, feel free to ask! 😊 .
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-17-9-8-15(23-22(25)19-7-4-10-28-19)12-18(17)27-21(13)20(24)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNSTLHMKAVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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